cis-4-(Aminomethyl)oxolan-3-ol
Overview
Description
cis-4-(Aminomethyl)oxolan-3-ol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is also known by its IUPAC name, (3S,4S)-4-(aminomethyl)tetrahydrofuran-3-ol . This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitrile or an oxirane, in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: cis-4-(Aminomethyl)oxolan-3-ol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Saturated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
cis-4-(Aminomethyl)oxolan-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-4-(Aminomethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . The compound may also act as a substrate or inhibitor for certain enzymes, modulating their activity and affecting biochemical processes .
Comparison with Similar Compounds
trans-4-(Aminomethyl)oxolan-3-ol: Similar structure but different stereochemistry.
4-(Aminomethyl)tetrahydrofuran: Lacks the hydroxyl group at the 3-position.
3-(Aminomethyl)oxetane: Smaller ring size with similar functional groups.
Uniqueness: cis-4-(Aminomethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHVSUAOIYRHX-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225630 | |
Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-62-5 | |
Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.